Cas no 1805966-01-1 (Methyl 3-amino-2-(trifluoromethyl)benzoate)

Methyl 3-amino-2-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-amino-2-(trifluoromethyl)benzoate
- Methyl 3-amino-2-(trifluoromethyl)benzoate
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- Inchi: 1S/C9H8F3NO2/c1-15-8(14)5-3-2-4-6(13)7(5)9(10,11)12/h2-4H,13H2,1H3
- InChI Key: OQGHFXJLXQLAKM-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC=CC=1C(=O)OC)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- XLogP3: 2
- Topological Polar Surface Area: 52.3
Methyl 3-amino-2-(trifluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015009070-1g |
Methyl 3-amino-2-(trifluoromethyl)benzoate |
1805966-01-1 | 97% | 1g |
1,445.30 USD | 2021-05-31 | |
Alichem | A015009070-500mg |
Methyl 3-amino-2-(trifluoromethyl)benzoate |
1805966-01-1 | 97% | 500mg |
839.45 USD | 2021-05-31 | |
Alichem | A015009070-250mg |
Methyl 3-amino-2-(trifluoromethyl)benzoate |
1805966-01-1 | 97% | 250mg |
484.80 USD | 2021-05-31 |
Methyl 3-amino-2-(trifluoromethyl)benzoate Related Literature
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
Additional information on Methyl 3-amino-2-(trifluoromethyl)benzoate
Comprehensive Overview of Methyl 3-amino-2-(trifluoromethyl)benzoate (CAS No. 1805966-01-1)
Methyl 3-amino-2-(trifluoromethyl)benzoate (CAS No. 1805966-01-1) is a specialized organic compound widely recognized for its unique chemical properties and applications in pharmaceutical and agrochemical research. This compound, featuring a trifluoromethyl group and an ester functionality, has garnered significant attention due to its potential as a building block in drug discovery and material science. Its molecular structure combines a benzoate core with an amino group at the 3-position and a trifluoromethyl group at the 2-position, making it a versatile intermediate for synthesizing more complex molecules.
In recent years, the demand for fluorinated compounds like Methyl 3-amino-2-(trifluoromethyl)benzoate has surged, driven by their enhanced stability, bioavailability, and lipophilicity. These attributes are particularly valuable in the development of small-molecule drugs and agrochemicals, where fluorine incorporation often improves metabolic resistance and target binding affinity. Researchers frequently explore this compound for its potential in catalysis, medicinal chemistry, and material science, aligning with the growing trend of green chemistry and sustainable synthesis methods.
The synthesis of Methyl 3-amino-2-(trifluoromethyl)benzoate typically involves multi-step organic reactions, including esterification and amination processes. Its CAS number 1805966-01-1 serves as a unique identifier in chemical databases, facilitating precise tracking in regulatory and research contexts. Given its high purity and structural specificity, this compound is often sourced by laboratories focusing on high-throughput screening and structure-activity relationship (SAR) studies.
From an industrial perspective, Methyl 3-amino-2-(trifluoromethyl)benzoate is gaining traction due to its compatibility with parallel synthesis techniques and combinatorial chemistry. These approaches are critical for accelerating drug discovery pipelines, a topic frequently searched in AI-driven drug development forums. Additionally, its role in peptide mimetics and protease inhibitors has sparked interest among biotech startups and academic institutions alike.
Environmental and safety considerations are also paramount when handling Methyl 3-amino-2-(trifluoromethyl)benzoate. While not classified as hazardous, proper laboratory protocols must be followed to ensure safe storage and disposal. The compound's stability under ambient conditions and solubility profile in common organic solvents further enhance its practicality for large-scale applications.
In summary, Methyl 3-amino-2-(trifluoromethyl)benzoate (CAS No. 1805966-01-1) represents a critical tool for modern chemical research, bridging gaps between academic exploration and industrial innovation. Its relevance in fluorine chemistry and drug design ensures its continued prominence in scientific literature and commercial catalogs.
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